Cyclopentanone oxime
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lysergic acid diethylamide involves several steps, starting from lysergic acid. One common method involves the condensation of lysergic acid with diethylamine . The reaction typically requires an acidic catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of lysergic acid diethylamide follows similar synthetic routes but on a larger scale. The process involves the cultivation of the ergot fungus to obtain lysergic acid, followed by chemical synthesis to produce lysergic acid diethylamide . The production process is highly regulated due to the compound’s potent effects and legal status.
Chemical Reactions Analysis
Types of Reactions
Lysergic acid diethylamide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its synthesis and modification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of lysergic acid diethylamide can lead to the formation of 2-oxo-3-hydroxy-LSD .
Scientific Research Applications
Lysergic acid diethylamide has been extensively studied for its potential therapeutic applications. It has been used in clinical research to explore its effects on anxiety, depression, and other psychiatric disorders . Additionally, it has been investigated for its potential to enhance creativity and cognitive function . In neuroscience, lysergic acid diethylamide is used to study brain connectivity and the role of serotonin receptors in perception and cognition .
Mechanism of Action
Lysergic acid diethylamide exerts its effects primarily through the serotonin system. It binds to and activates the 5-hydroxytryptamine subtype 2A receptor (5-HT2A), leading to altered neurotransmission and changes in perception . The compound also interacts with other receptors, including dopamine and glutamate receptors, contributing to its complex effects on the brain .
Comparison with Similar Compounds
Lysergic acid diethylamide is part of a class of compounds known as lysergamides. Similar compounds include:
1-acetyl-LSD (ALD-52): Structurally similar to lysergic acid diethylamide but with different pharmacological properties.
N-ethyl-N-cyclopropyl lysergamide (ECPLA): Another lysergamide with high affinity for serotonin receptors.
3,4-methylenedioxy-methamphetamine (MDMA): Although not a lysergamide, it shares some psychotropic effects with lysergic acid diethylamide.
Lysergic acid diethylamide is unique in its potency and the breadth of its psychological effects, making it a valuable tool for scientific research and a subject of ongoing interest in the fields of psychiatry and neuroscience .
Properties
IUPAC Name |
N-cyclopentylidenehydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c7-6-5-3-1-2-4-5/h7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNXYFLJZILPEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NO)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020363 | |
Record name | Cyclopentanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-28-5 | |
Record name | Cyclopentanone, oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1192-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentanone oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentanone oxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3164 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopentanone, oxime | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopentanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopentanone oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.409 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOPENTANONE OXIME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY3BV00PCY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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